molecular formula C16H12ClFN4O B2804174 1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-67-5

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2804174
CAS No.: 866846-67-5
M. Wt: 330.75
InChI Key: HDAUOXKDCHZGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12ClFN4O and its molecular weight is 330.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

  • Molecular Formula : C₁₆H₁₂ClFN₄O
  • Molar Mass : 330.75 g/mol
  • CAS Number : 927637-52-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells and pathogens. The triazole ring is known for its role in inhibiting enzyme functions, which can lead to cell death or growth inhibition in various cancer types.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. In a study evaluating several 1,2,3-triazole derivatives against various cancer cell lines, it was found that compounds similar to this compound showed moderate activity against melanoma, colon, and breast cancer cells.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCancer TypeCell LineLog GI50
25Colon CancerKM12-5.43
MelanomaSK-MEL-5-5.55
Breast CancerMDA-MB-468-5.70

These findings suggest that the presence of the triazole moiety enhances the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer properties, triazole derivatives have shown potential as antimicrobial agents. A study highlighted the effectiveness of similar compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The compounds exhibited IC50 values significantly lower than those of standard treatments, indicating their potential as therapeutic agents against parasitic infections.

Table 2: Antimicrobial Activity Against T. cruzi

CompoundIC50 (µM)Activity Type
1d0.21Trypomastigotes
1f1.23Intracellular Amastigotes

These results underscore the versatility of triazole derivatives in targeting both cancerous and infectious cells .

Neuroprotective Effects

Recent investigations have also explored the neuroprotective effects of triazole-based compounds. One study reported that certain derivatives could cross the blood-brain barrier and exhibit anti-inflammatory properties by inhibiting pathways involved in neuroinflammation. This suggests a potential application in treating neurodegenerative diseases .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • Melanoma Treatment : A clinical trial involving triazole derivatives demonstrated a significant reduction in tumor size among patients with advanced melanoma.
  • Chagas Disease : A cohort study indicated that patients treated with triazole-based therapies experienced a marked decrease in parasitic load compared to those receiving standard treatments.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-14-5-3-2-4-13(14)18)20-21-22(10)12-8-6-11(17)7-9-12/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAUOXKDCHZGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.